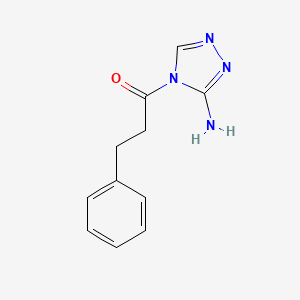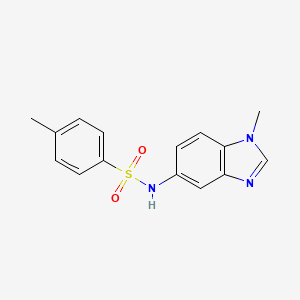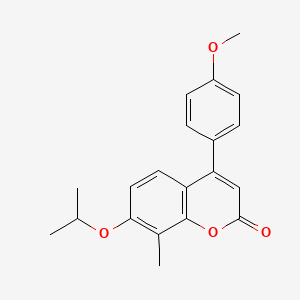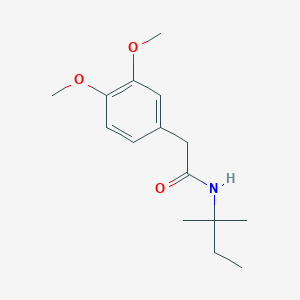![molecular formula C18H21ClN2O B5790014 2-[(4-benzyl-1-piperazinyl)methyl]-4-chlorophenol](/img/structure/B5790014.png)
2-[(4-benzyl-1-piperazinyl)methyl]-4-chlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-benzyl-1-piperazinyl)methyl]-4-chlorophenol, also known as AG-1478, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential therapeutic applications in cancer treatment.
作用機序
2-[(4-benzyl-1-piperazinyl)methyl]-4-chlorophenol binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the phosphorylation of downstream signaling molecules and ultimately leading to the inhibition of cell growth and proliferation. This mechanism of action is highly specific to EGFR and does not affect other receptor tyrosine kinases.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-[(4-benzyl-1-piperazinyl)methyl]-4-chlorophenol has also been shown to have effects on other physiological processes. For example, it has been shown to inhibit the contraction of airway smooth muscle cells, making it a potential treatment for asthma. It has also been shown to inhibit the growth of fibroblasts, making it a potential treatment for fibrotic diseases.
実験室実験の利点と制限
One major advantage of 2-[(4-benzyl-1-piperazinyl)methyl]-4-chlorophenol is its high specificity for EGFR, which allows for targeted inhibition of cancer cells without affecting normal cells. However, its potency can also be a limitation, as it may require higher concentrations for effective inhibition. Additionally, 2-[(4-benzyl-1-piperazinyl)methyl]-4-chlorophenol has a relatively short half-life, which may require frequent dosing in vivo.
将来の方向性
There are several future directions for the study of 2-[(4-benzyl-1-piperazinyl)methyl]-4-chlorophenol. One area of research is the development of more potent and selective EGFR inhibitors based on the structure of 2-[(4-benzyl-1-piperazinyl)methyl]-4-chlorophenol. Another area of research is the investigation of the potential use of 2-[(4-benzyl-1-piperazinyl)methyl]-4-chlorophenol in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the use of 2-[(4-benzyl-1-piperazinyl)methyl]-4-chlorophenol in the treatment of other diseases, such as asthma and fibrosis, warrants further investigation.
合成法
2-[(4-benzyl-1-piperazinyl)methyl]-4-chlorophenol can be synthesized through a multi-step process involving the reaction of 4-chlorophenol with benzyl chloride, followed by the reaction of the resulting compound with piperazine and formaldehyde. The final product is purified using chromatography techniques.
科学的研究の応用
2-[(4-benzyl-1-piperazinyl)methyl]-4-chlorophenol has been widely used in scientific research for its ability to selectively inhibit EGFR tyrosine kinase activity. EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various types of cancers, including lung, breast, and colorectal cancers. 2-[(4-benzyl-1-piperazinyl)methyl]-4-chlorophenol has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-4-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c19-17-6-7-18(22)16(12-17)14-21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNLJBXCSNSBRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5789935.png)

![methyl 4-[(8-quinolinylamino)sulfonyl]benzoate](/img/structure/B5789949.png)

![2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzene](/img/structure/B5789980.png)


![2-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5789995.png)

![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5790024.png)

![5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5790047.png)

